molecular formula C14H22BNO2 B1429169 2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)ethanamine CAS No. 138500-90-0

2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)ethanamine

Cat. No.: B1429169
CAS No.: 138500-90-0
M. Wt: 247.14 g/mol
InChI Key: BTJCRQZQPAWOFC-UHFFFAOYSA-N
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Description

2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanamine is an organic compound that features a boron-containing dioxaborolane ring. This compound is notable for its applications in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions.

Biochemical Analysis

Biochemical Properties

2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)ethanamine plays a significant role in biochemical reactions, particularly in the context of borylation reactions. This compound interacts with various enzymes, proteins, and other biomolecules. For instance, it can act as a reagent to borylate arenes and prepare fluorenylborolane

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts . These interactions can lead to changes in cellular behavior and metabolic activity.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression. The compound’s ability to form stable covalent bonds with target molecules is crucial for its function. For instance, it can couple with aryl iodides in the presence of a copper catalyst to form aryl boronates .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanamine typically involves the borylation of an appropriate aryl halide. One common method is the reaction of 4-bromo-2-phenylethanamine with bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium acetate. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-efficiency reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the borylation process .

Chemical Reactions Analysis

Types of Reactions

2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanamine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanamine is widely used in scientific research due to its versatility:

    Chemistry: It is a key intermediate in the synthesis of complex organic molecules.

    Biology: Used in the development of boron-containing drugs and bioactive molecules.

    Medicine: Investigated for its potential in boron neutron capture therapy (BNCT) for cancer treatment.

    Industry: Employed in the manufacture of advanced materials and polymers

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanamine is unique due to its combination of a boronic ester and an amino group, which allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22BNO2/c1-13(2)14(3,4)18-15(17-13)12-7-5-11(6-8-12)9-10-16/h5-8H,9-10,16H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTJCRQZQPAWOFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22BNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)ethanamine
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2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)ethanamine
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2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)ethanamine
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2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)ethanamine
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2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)ethanamine
Reactant of Route 6
2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)ethanamine

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